molecular formula C24H18N2O3S3 B297868 ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B297868
M. Wt: 478.6 g/mol
InChI Key: ZZALFGIAXXTPQR-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound with potential applications in scientific research. This compound is a member of the thiazolo[3,2-a]pyrimidine family, which has been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects
Studies have shown that ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its potential to exhibit various biological activities, making it a promising starting point for the development of novel drugs. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a drug.

Future Directions

Future research on ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate could focus on elucidating its mechanism of action, identifying additional biological activities, and developing more potent derivatives with improved drug-like properties. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety as a potential drug candidate.

Synthesis Methods

The synthesis of ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the condensation of 2-thienylmethylene-2,3-dihydro-1H-imidazol-4-one with 2-aminothiophenol in the presence of ethyl acetoacetate. The resulting product is then cyclized with chloroacetic acid to form the final compound.

Scientific Research Applications

Ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. In scientific research, this compound can be used as a starting point for the development of novel drugs with these activities.

properties

Product Name

ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C24H18N2O3S3

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl (2Z)-3-oxo-7-phenyl-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18N2O3S3/c1-2-29-23(28)19-20(15-8-4-3-5-9-15)25-24-26(21(19)17-11-7-13-31-17)22(27)18(32-24)14-16-10-6-12-30-16/h3-14,21H,2H2,1H3/b18-14-

InChI Key

ZZALFGIAXXTPQR-JXAWBTAJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CS4)/S2)C5=CC=CC=C5

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CS4)S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CS4)S2)C5=CC=CC=C5

Origin of Product

United States

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